ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate
Description
Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate (CAS: 3179-89-3) is a heterocyclic compound with the molecular formula C₁₇H₂₀N₄O₄ . Its structure features a pyrido[1,2-a]pyrimidin-4-one core fused with a piperazine ring, substituted at the 2-position with a formyl group and at the 9-position with a methyl group. The ethyl carboxylate moiety on the piperazine ring enhances solubility in polar solvents, while the formyl group provides a reactive site for further chemical modifications, such as condensation or nucleophilic additions .
Pyrido[1,2-a]pyrimidines are synthesized via cyclocondensation of 2-aminopyridines with malonic acid derivatives or via multicomponent reactions involving aldehydes and nitriles . This compound’s structural complexity and functional groups make it a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
ethyl 4-(3-formyl-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O4/c1-3-25-17(24)20-9-7-19(8-10-20)15-13(11-22)16(23)21-6-4-5-12(2)14(21)18-15/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYZXMOXLMCYKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647391 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Mechanism of Action
Biological Activity
Ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate, also known by its CAS number 850159-68-1, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 344.37 g/mol. The compound features a pyrido[1,2-a]pyrimidine core, a piperazine ring, and an ethyl ester functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O4 |
| Molar Mass | 344.37 g/mol |
| CAS Number | 850159-68-1 |
| Density | 1.3 g/cm³ |
| Boiling Point | 473.3 °C |
This compound exhibits its biological effects primarily through interactions with specific molecular targets. It can modulate the activity of enzymes and receptors involved in various biochemical pathways. Research indicates that compounds with similar structures often act as inhibitors of critical enzymes in metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and bacterial infections.
Anticancer Potential
Recent studies have highlighted the anticancer properties of pyrido[1,2-a]pyrimidine derivatives. For example, compounds within this class have demonstrated significant cytotoxicity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. This compound may exhibit similar properties due to its structural analogies with known anticancer agents.
Enzymatic Inhibition
Research has shown that derivatives of this compound can inhibit enzymes critical for tumor growth and survival. For instance, studies on pyrazolo[1,5-a]pyrimidines have established their role as potent inhibitors of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair processes in cancer cells. This inhibition can enhance the efficacy of other chemotherapeutic agents.
Antimicrobial Activity
The compound's biological profile extends to antimicrobial activity. Similar derivatives have been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Study on Anticancer Activity
A study conducted by researchers investigating the anticancer effects of pyrido[1,2-a]pyrimidine derivatives found that compounds with structural similarities to ethyl 4-(3-formyl-9-methyl-4-oxo) exhibited IC50 values in the micromolar range against breast cancer cell lines. The study concluded that these compounds could serve as lead structures for developing new anticancer therapeutics .
Research on Enzyme Inhibition
In another research effort focusing on enzymatic inhibition, derivatives similar to ethyl 4-(3-formyl) were shown to significantly inhibit the activity of certain kinases involved in cancer progression at low concentrations (sub-micromolar range). This suggests a potential application in targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares ethyl 4-(3-formyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate with structurally related compounds:
Physicochemical Properties
- Solubility: The ethyl carboxylate group in the target compound improves aqueous solubility compared to non-esterified analogs like methyl-1,6-dioxo derivatives .
- Reactivity : The 3-formyl group enables Schiff base formation, unlike methyl or benzyl-substituted analogs, which require harsher conditions for functionalization .
- Stability: The ester group is prone to hydrolysis under acidic/basic conditions, whereas amide-linked derivatives (e.g., phenylamino carbonyl) exhibit greater stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
